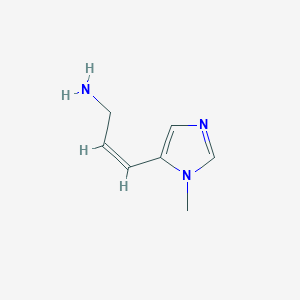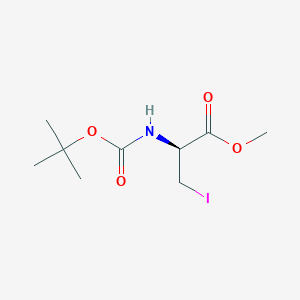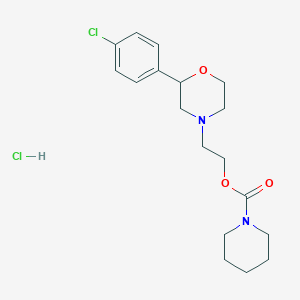![molecular formula C9H16N2O2 B068023 (3S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate CAS No. 182072-49-7](/img/structure/B68023.png)
(3S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI) is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO to obtain the desired pyrrolo[1,2-a]pyrazine derivatives .
Industrial Production Methods: Industrial production methods for pyrrolo[1,2-a]pyrazine derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of transition-metal-free strategies and solid-phase synthesis techniques to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]pyrazine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include acyl (bromo)acetylenes, propargylamine, and Cs2CO3/DMSO for cyclization . Reaction conditions often involve room temperature and solid alumina to facilitate the cross-coupling and cyclization processes .
Major Products: The major products formed from these reactions are pyrrolo[1,2-a]pyrazine derivatives with various substituents that exhibit significant biological activities .
Scientific Research Applications
Pyrrolo[1,2-a]pyrazine derivatives have a wide range of scientific research applications. They are used in the development of pharmaceuticals due to their antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These compounds are also explored for their potential in drug discovery and development, particularly in the treatment of various diseases .
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate biological processes by binding to enzymes, receptors, or other proteins, thereby influencing cellular functions . the exact mechanisms are not fully understood and require further research .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pyrrolo[1,2-a]pyrazine derivatives include 5H-pyrrolo[2,3-b]pyrazine and 6H-pyrrolo[3,4-b]pyrazine . These compounds share the pyrrolopyrazine scaffold but differ in their nitrogen atom positions and biological activities .
Uniqueness: They exhibit more antibacterial, antifungal, and antiviral activities compared to other pyrrolopyrazine derivatives . This makes them attractive candidates for drug discovery and development .
Properties
CAS No. |
182072-49-7 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
methyl (3S,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
NPRJZFPRCHQZLI-YUMQZZPRSA-N |
SMILES |
COC(=O)C1CN2CCCC2CN1 |
Isomeric SMILES |
COC(=O)[C@@H]1CN2CCC[C@H]2CN1 |
Canonical SMILES |
COC(=O)C1CN2CCCC2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)


![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)

![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)








